2,3,9,10-Tetrapropylpentacene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
499138-99-7 |
|---|---|
Molecular Formula |
C34H38 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,3,9,10-tetrapropylpentacene |
InChI |
InChI=1S/C34H38/c1-5-9-23-13-27-17-31-21-33-19-29-15-25(11-7-3)26(12-8-4)16-30(29)20-34(33)22-32(31)18-28(27)14-24(23)10-6-2/h13-22H,5-12H2,1-4H3 |
InChI Key |
LNZFNTHELOPBNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCC)CCC)CCC |
Origin of Product |
United States |
Advanced Structural Characterization of 2,3,9,10 Tetrapropylpentacene in Condensed Phases
Single Crystal X-Ray Diffraction Studies of 2,3,9,10-Substituted Pentacenes
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular structure and packing in the crystalline state. For substituted pentacenes, SC-XRD studies are crucial for correlating molecular design with solid-state arrangement.
In the crystalline state, the conformation of the pentacene (B32325) backbone and the nature of intermolecular interactions are heavily influenced by the substituents. The introduction of propyl groups at the 2,3,9,10-positions can induce slight twists in the pentacene core to alleviate steric strain. rsc.org
Intermolecular interactions in molecular crystals are a combination of attractive and repulsive forces, including van der Waals forces, π-π stacking, and C-H···π interactions. gatech.edunih.gov In unsubstituted pentacene, C-H···π interactions are dominant, leading to the characteristic herringbone packing. researchgate.net However, for 2,3,9,10-substituted pentacenes, the bulky alkyl groups can sterically hinder this edge-to-face arrangement, promoting different types of intermolecular contacts. These noncovalent interactions, with energies typically ranging from 4 to 42 kJ/mole, are fundamental in directing the self-assembly of molecules in the crystal lattice. gatech.edu The specific geometry and energy of these interactions, such as hydrogen bonds, can be investigated using theoretical methods like Density Functional Theory (DFT) to complement experimental data. nih.gov
The packing motif of pentacene derivatives is a critical determinant of their electronic properties. Unsubstituted pentacene and many of its derivatives adopt a herringbone arrangement, where the planes of adjacent molecules are tilted with respect to one another. researchgate.netaip.org This motif is favored by edge-to-face C-H···π interactions. researchgate.net
However, substitution with bulky groups at the 2,3,9,10-positions can disrupt this arrangement. A key study demonstrated that changing the substituents can induce a shift from a herringbone to a face-parallel packing system. acs.org Researchers compared two related compounds: 1,4,6,8,9,10,11,13-octaethyl-2,3-bis(methoxycarbonyl)pentacene and 8,9,10,11-tetraethyl-2,3-bis(methoxycarbonyl)-1,4,6,13-tetrapropylpentacene. acs.org The former, with only ethyl groups, adopted a herringbone structure. In contrast, the latter compound, featuring bulkier propyl groups at the 1,4,6,13-positions (structurally analogous to the long-axis positions), crystallized in a "face parallel plane system". acs.org This change is attributed to the steric influence of the larger propyl groups, which favors direct π-π stacking over the herringbone arrangement. acs.orgresearchgate.net This face-to-face stacking is often associated with improved π-orbital overlap, which is crucial for efficient charge transport. mdpi.com
| Compound | Key Substituents | Observed Crystal Packing Motif | Primary Intermolecular Interaction Type | Reference |
|---|---|---|---|---|
| Unsubstituted Pentacene | None | Herringbone | C-H···π (Edge-to-Face) | researchgate.netresearchgate.net |
| 1,4,6,8,9,10,11,13-octaethyl-2,3-bis(methoxycarbonyl)pentacene | Ethyl groups | Herringbone | C-H···π (Edge-to-Face) | acs.org |
| 8,9,10,11-tetraethyl-2,3-bis(methoxycarbonyl)-1,4,6,13-tetrapropylpentacene | Propyl groups | Face-Parallel Plane System | π-π Stacking (Face-to-Face) | acs.org |
Analysis of Molecular Conformation and Intermolecular Interactions
Thin Film Morphology and Microstructure of 2,3,9,10-Tetrapropylpentacene
The performance of organic electronic devices is highly dependent on the morphology and microstructure of the active thin film. For materials like this compound, controlling film properties is essential.
The method used to deposit the thin film has a profound impact on its quality, including crystallinity, grain size, and molecular orientation. Common techniques for organic semiconductors include physical vapor deposition (PVD) methods like thermal evaporation and chemical vapor deposition (CVD). alicat.combeneq.com
Thermal Evaporation: This is a widely used PVD technique where the material is heated in a high vacuum until it sublimes, subsequently condensing onto a substrate. nih.govaimspress.com It allows for precise control over the deposition rate and film thickness, often resulting in highly ordered films, which is beneficial for charge transport. nih.gov For pentacene derivatives, the substrate temperature during deposition is a critical parameter, influencing the film's crystallinity and the size of its crystalline domains. researchgate.net
Solution Processing: The introduction of four propyl groups enhances the solubility of the pentacene core, making solution-based deposition techniques like spin-coating and drop-casting viable. researchgate.net These methods are advantageous for large-area and low-cost manufacturing. However, the rapid solvent evaporation in spin-coating can sometimes lead to less ordered or amorphous films compared to vapor deposition or slow crystallization from solution. Post-deposition treatments, such as solvent or thermal annealing, are often employed to improve molecular ordering. nih.gov
In thin films, π-conjugated molecules like pentacene derivatives have a strong tendency to self-assemble into aggregates, which are held together by non-covalent π-π interactions. researchgate.net The nature of this aggregation—whether it forms well-ordered crystalline domains or disordered amorphous clusters—is critical for device performance.
The aggregation of porphyrin derivatives in thin polymer films has been shown to be essential for processes like triplet-triplet annihilation. researchgate.net This suggests that controlling aggregation is key to harnessing specific photophysical properties. For substituted pentacenes, the bulky side chains not only influence the packing motif but also mediate the aggregation process in thin films. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are used to characterize the surface morphology and crystalline order of the films, providing insights into the size, shape, and connectivity of molecular aggregates. mdpi.comresearchgate.net
Influence of Deposition Techniques on Film Growth and Molecular Alignment
Spectroscopic Investigations of Molecular and Solid-State Structure
Spectroscopic methods are invaluable for probing the electronic structure and properties of molecules in both solution and the solid state.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For pentacene derivatives, the spectrum is characterized by sharp vibronic features corresponding to the π-π* transition of the conjugated core. uky.edu The position of the absorption maximum (λ_max) and the energy of the optical bandgap can be correlated with the extent of electronic communication between molecules in the solid state. Aggregation in thin films often leads to shifts in the absorption spectra compared to dilute solutions, which can indicate the type of intermolecular packing (e.g., H- or J-aggregation). nih.gov
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. beilstein-journals.org From these potentials, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be estimated. uky.edu These energy levels are fundamental parameters for designing organic electronic devices, as they govern charge injection and transport. For aryl-substituted pentacenes, CV has shown that the electronic properties are highly sensitive to the nature of the substituents. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of synthesized compounds in solution. mdpi.com For complex molecules like substituted pentacenes, 2D NMR techniques can be employed to assign all proton and carbon signals unambiguously. ethz.ch
| Derivative Type | Technique | Key Finding | Reference |
|---|---|---|---|
| Aryl-substituted Pentacenes | Cyclic Voltammetry | Reversible one-electron oxidation events observed between 0.30–0.37 V vs. Fc/Fc⁺. | beilstein-journals.org |
| Ethyne-substituted Pentacenes | UV-Vis Spectroscopy | Optical gaps are slightly red-shifted compared to the parent TIPS pentacene. | uky.edu |
| Donor-Acceptor Substituted Pentacenes | UV-Vis & Photoluminescence | Optical and electrochemical properties are tunable by varying electron-donating and -withdrawing groups. | researchgate.net |
| Tetraryl-substituted Pentacenediones | ¹H NMR Spectroscopy | Broad spectral lines suggest significant steric hindrance and conformational dynamics in solution. | rsc.org |
Electronic and Optical Properties of 2,3,9,10 Tetrapropylpentacene for Organic Semiconductor Applications
Charge Transport Characteristics in 2,3,9,10-Tetrapropylpentacene Thin Films
The performance of an organic semiconductor is fundamentally linked to its ability to transport charge carriers, a property quantified by charge carrier mobility. In organic field-effect transistors (OFETs), this transport is confined to a thin layer at the semiconductor-dielectric interface. The molecular ordering and intermolecular electronic coupling within this layer are paramount for efficient charge migration.
Assessment of Hole Mobility in Organic Field-Effect Transistors (OFETs)
Pentacenes are predominantly p-type semiconductors, meaning they transport positive charge carriers (holes). The hole mobility (μ) is a critical figure of merit for OFET performance. Tetraalkylpentacenes, including ethyl, propyl, and hexyl derivatives at the 2,3,9,10-positions, have been synthesized for use in organic electronics. molaid.com The alkyl substituents are introduced to enhance processability without disrupting the electronic structure of the pentacene (B32325) core.
While specific hole mobility values for this compound are not extensively documented in literature, the performance of closely related functionalized pentacenes provides valuable insight. For instance, thin films of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) can exhibit hole mobilities as high as 2.9 cm²/Vs depending on the crystalline form and processing conditions. beilstein-journals.org Generally, charge transport in these materials is limited by the hopping of charge carriers between adjacent molecules, a process that is highly dependent on the degree of π-orbital overlap. molaid.com The mobility in OFETs is typically extracted from the transfer characteristics in the saturation regime of device operation. iupac.org For many organic materials, hole mobilities can range from 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. iupac.orghoriba.com
Anisotropy of Charge Carrier Mobility and its Structural Origins in Functionalized Pentacenes
Charge transport in crystalline organic semiconductors is inherently anisotropic, meaning that the charge carrier mobility varies significantly along different crystallographic directions. This anisotropy is a direct consequence of the material's molecular packing structure. researchgate.netutoronto.ca The degree of π-π overlap between neighboring pentacene cores dictates the preferred pathways for charge transport.
Studies on functionalized pentacenes such as TIPS-pentacene and 6,13-bis(triethylsilylethynyl)pentacene (TES-pentacene) have provided a clear picture of this phenomenon. The bulky tri-isopropylsilyl side groups in TIPS-pentacene promote a "brick-wall" or 2D π-stacking motif. iupac.org This structure provides significant electronic coupling in two dimensions, leading to relatively high mobility but moderate anisotropy. In contrast, the less bulky tri-ethylsilyl groups in TES-pentacene allow for a 1D slipped-stack arrangement, which strongly favors charge transport along the stacking axis, resulting in much higher mobility anisotropy. iupac.orgutoronto.ca
The anisotropy can be quantified by measuring the mobility parallel (μ∥) and perpendicular (μ⊥) to the main alignment direction of the semiconductor crystals. The difference in these values highlights the directional nature of charge transport in these materials. iupac.orgunits.it
Table 1: Charge Carrier Mobility Anisotropy in Functionalized Pentacenes
| Compound | Packing Motif | Mobility Anisotropy (μ∥/μ⊥) | Reference |
| TIPS-pentacene | 2D Brick-wall | ~3-10 | edinst.com |
| TES-pentacene | 1D Slipped-stack | ~21-47 | edinst.com |
This table showcases how different side groups influence the molecular packing and, consequently, the anisotropy of charge transport in functionalized pentacenes.
Optical Absorption and Emission Spectroscopy
The interaction of functionalized pentacenes with light provides critical information about their electronic structure, including the energy of their frontier molecular orbitals (HOMO and LUMO) and the nature of their excited states.
UV-Vis Absorption Profile and its Relation to π-Conjugation in Pentacene Derivatives
The UV-Vis absorption spectrum of a pentacene derivative is dominated by π-π* electronic transitions within the aromatic core. The extent of π-conjugation is the primary factor determining the absorption wavelengths. As the conjugated system extends, the energy difference between the HOMO and LUMO decreases, leading to a bathochromic (red) shift in the absorption maximum (λmax). edinst.com
Pentacene itself has a HOMO-LUMO gap that corresponds to absorption in the visible region of the spectrum. Functionalization can subtly tune these energy levels. For example, attaching electron-donating alkoxy groups can shift the absorption to longer wavelengths. Pentacene derivatives can exhibit λmax values ranging from 621 to 674 nm. The spectra of pentacenes in solution typically show characteristic vibronic fine structure, which arises from coupling between the electronic transition and various vibrational modes of the molecule. edinst.com This fine structure is a hallmark of well-defined molecular structures. edinst.com
Photoluminescence Behavior and Quantum Yields
Following the absorption of light and promotion to an excited state, molecules can relax by emitting a photon, a process known as photoluminescence (fluorescence or phosphorescence). The photoluminescence quantum yield (PLQY) is a measure of the efficiency of this radiative decay process, defined as the ratio of photons emitted to photons absorbed. utoronto.ca
Analysis of Optical Dichroism in Aligned Functionalized-Pentacene Thin Films
When organic semiconductor molecules are aligned in a thin film, they can exhibit optical dichroism, which is the differential absorption of light polarized in different directions. This technique is a powerful probe of molecular orientation and structural anisotropy within the film. edinst.com
By measuring the absorption of light polarized parallel and perpendicular to the alignment direction, one can calculate the dichroic ratio. This analysis has been used effectively to distinguish between the 1D and 2D packing structures of functionalized pentacenes. For instance, in aligned films, TES-pentacene, with its 1D charge transport pathways, shows a significantly higher optical dichroism compared to the 2D-packing TIPS-pentacene. edinst.com This higher dichroism is a direct reflection of the highly ordered, one-dimensional alignment of the pentacene cores, which also correlates with the high anisotropy observed in charge transport measurements. edinst.com
Table 2: Optical Dichroism in Aligned Pentacene Thin Films
| Compound | Packing Motif | Optical Dichroism | Reference |
| TIPS-pentacene | 2D Brick-wall | 3.2 ± 0.1 | edinst.com |
| TES-pentacene | 1D Slipped-stack | 16 ± 6 | edinst.com |
This table compares the optical dichroism of two functionalized pentacenes, linking the optical anisotropy to the underlying molecular packing structure.
Electrochemical and Frontier Molecular Orbital (FMO) Analysis
Determination of Redox Potentials
The redox potentials of functionalized pentacenes are typically determined using electrochemical methods such as cyclic voltammetry (CV). In a typical CV experiment, the material is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept to observe the oxidation and reduction peaks. These peaks correspond to the removal and addition of electrons, respectively.
Correlation with Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps
The redox potentials obtained from cyclic voltammetry are directly correlated to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the oxidation potential and represents the energy required to remove an electron from the molecule. The LUMO level is related to the reduction potential and indicates the energy released when an electron is added.
The following equations are commonly used to estimate the HOMO and LUMO energy levels from electrochemical data:
E_HOMO = - (E_ox - E_1/2(Fc/Fc+)) - 4.8 eV
E_LUMO = - (E_red - E_1/2(Fc/Fc+)) - 4.8 eV
Where E_ox and E_red are the onset oxidation and reduction potentials, and E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.
The energy gap (E_g) between the HOMO and LUMO levels is a crucial parameter that determines the optical and electronic properties of the material. It can be calculated from the electrochemical data or determined from the onset of the absorption band in the UV-Vis spectrum.
| Property | Description | Significance in Organic Semiconductors |
| HOMO Level | Energy of the Highest Occupied Molecular Orbital. | Determines the ability to donate electrons (p-type character) and the energy barrier for hole injection from the anode. |
| LUMO Level | Energy of the Lowest Unoccupied Molecular Orbital. | Determines the ability to accept electrons (n-type character) and the energy barrier for electron injection from the cathode. |
| Energy Gap (E_g) | The energy difference between the HOMO and LUMO levels. | Influences the optical absorption and emission properties and is a key factor in determining the efficiency of organic solar cells. |
Studies on various unsymmetrical pentacene derivatives have shown that strategic placement of electron-donating or electron-withdrawing groups can precisely control the HOMO and LUMO energy levels, and consequently the energy gap. This tunability is essential for designing materials with tailored properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Singlet Fission Phenomena in Unsymmetrical Pentacene Derivatives
Singlet fission (SF) is a photophysical process in which a singlet exciton (B1674681) spontaneously splits into two triplet excitons. This phenomenon has the potential to significantly enhance the efficiency of solar cells by generating two electron-hole pairs from a single photon, thereby overcoming the Shockley-Queisser limit.
Pentacene and its derivatives are benchmark materials for studying singlet fission due to their appropriate triplet and singlet energy levels (2E_T1 ≈ E_S1), where E_T1 is the triplet state energy and E_S1 is the singlet state energy. The efficiency of singlet fission is highly dependent on the intermolecular packing and electronic coupling between adjacent molecules in the solid state.
In unsymmetrical pentacene derivatives like this compound, the substitution pattern can be used to control the crystal packing and, consequently, the singlet fission dynamics. The introduction of bulky propyl groups can influence the slip-stacking arrangement of the pentacene cores, which is a key parameter for efficient singlet fission.
Structure Property Relationships and Computational Insights for 2,3,9,10 Tetrapropylpentacene
Impact of Alkyl Substitution on Molecular Geometry and Electronic Structure
The introduction of alkyl chains, such as propyl groups, at the 2,3,9,10-positions of the pentacene (B32325) core has a profound impact on its molecular geometry and electronic landscape. These substitutions are not merely passive additions but actively modulate the intrinsic properties of the pentacene molecule.
Role of Propyl Groups at 2,3,9,10-Positions on Local and Global Electronic Properties
The placement of propyl groups at the 2,3,9,10-positions of pentacene induces significant changes in its electronic properties. These substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The electron-donating nature of alkyl groups can raise the HOMO level, which can influence the charge injection and transport characteristics of the material.
The functionalization of pentacene can be broadly categorized by placement at the pro-cata (2,3,9,10-positions) or peri (6,13-positions) positions. researchgate.net Pro-cata functionalization with alkyl groups is a known strategy to modify the electronic landscape. researchgate.net
Steric and Electronic Effects of Alkyl Chains on π-Conjugation and Aromaticity
The aromaticity of pentacene itself is a subject of research, with its reactivity suggesting a less defined aromatic character compared to smaller acenes. wikipedia.org The addition of substituents can further influence this delicate balance. While electronic effects of alkyl groups are generally considered to be electron-donating, their steric bulk plays a crucial role in preventing intermolecular interactions that can lead to degradation, such as dimerization or reaction with oxygen. acs.orgresearchgate.net The persistence of a pentacene derivative is a result of a combination of these steric and electronic factors. acs.org
Correlation between Molecular Packing and Charge Transport Efficiency
The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of the charge transport efficiency in organic semiconductors. researchgate.netnih.govresearchgate.net For pentacene derivatives, the ability of charge carriers (holes or electrons) to move between adjacent molecules is highly dependent on the intermolecular electronic coupling, which is dictated by the packing motif.
Influence of Face-Parallel Plane Packing on Intermolecular Charge Transfer and Device Performance
A face-parallel, or π-stacked, packing arrangement is generally considered beneficial for efficient intermolecular charge transfer. aip.org This co-facial stacking maximizes the overlap of π-orbitals between neighboring molecules, which is a critical factor for high charge mobility. aip.org In contrast, the herringbone packing commonly observed in unsubstituted pentacene is not optimal for charge transport due to limited π-orbital overlap. pkusz.edu.cnrsc.org
The introduction of substituents can be used to control the solid-state packing. wikipedia.org For example, 6,13-disubstituted pentacenes have been shown to exhibit significant π-stacking. researchgate.net Theoretical studies have shown that designing molecules to adopt a face-to-face packing can enhance charge mobility by maximizing electronic coupling. aip.org While direct evidence for 2,3,9,10-tetrapropylpentacene is limited in the provided results, the principle of engineering molecular packing through substitution is well-established. For instance, a pentacene derivative with a specific substitution pattern was found to adopt a herringbone packing, while another with different substituents adopted a more favorable packing for charge transport. acs.org
The charge transfer integral, a measure of the electronic coupling between molecules, is highly sensitive to the relative positions of the molecules in a dimer. aps.org Even small displacements can lead to large modulations in charge transport properties. aps.org
| Packing Type | Typical Intermolecular Interaction | Effect on Charge Transport |
| Herringbone | Edge-to-face C-H···π interactions | Lower charge mobility due to limited π-orbital overlap. pkusz.edu.cnrsc.org |
| Face-Parallel (π-stacked) | Face-to-face π-π interactions | Higher charge mobility due to maximized π-orbital overlap. aip.org |
Design Principles for Optimized Molecular Stacking in Pentacene Derivatives
The design of pentacene derivatives with optimized molecular stacking for enhanced charge transport follows several key principles. A primary goal is to shift the packing from the less efficient herringbone arrangement to a more favorable π-stacked or bricklayer motif. pkusz.edu.cnrsc.org This can be achieved by introducing substituents that direct the intermolecular interactions. wikipedia.org
Computational studies have been instrumental in establishing design principles. For example, crystal structure prediction can be used to evaluate the likely packing arrangements of hypothetical molecules before their synthesis. rsc.org These predictions can help identify candidates with desirable packing motifs.
Another important design consideration is the introduction of specific intermolecular interactions, such as C–H···N hydrogen bonding in aza-substituted pentacenes, which can favor co-planar molecular packing. rsc.org The balance between intra- and intermolecular properties is crucial. While substituents can be used to tune electronic properties, they also play a pivotal role in dictating the solid-state structure. acs.orgresearchgate.net
Theoretical and Computational Chemistry Approaches for Pentacene Derivatives
Theoretical and computational methods are indispensable tools for understanding and predicting the properties of pentacene derivatives. researchgate.netrsc.org These approaches provide insights into structure-property relationships that are often difficult to probe experimentally.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to investigate the structural and optoelectronic properties of pentacene-based molecules. researchgate.net These calculations can predict molecular geometries, HOMO-LUMO energy levels, and absorption spectra. acs.orgresearchgate.net For instance, calculations have been used to quantify the HOMO-LUMO gaps for a large series of pentacene derivatives as a function of their substituents. acs.org
Computational studies are also crucial for understanding charge transport. Methods based on Marcus theory and quantum nuclear tunneling models, coupled with random walk simulations, can be used to investigate charge transport parameters and calculate carrier mobilities. nih.gov These calculations highlight the importance of both molecular structure and crystal packing in determining transport behavior. nih.gov
Furthermore, computational approaches like symmetry-adapted perturbation theory and Hirshfeld surface analysis can be employed to characterize the noncovalent interactions that govern molecular packing motifs. acs.org These analyses help to understand the roles of interactions like C–H···π and electrostatic forces in determining the crystal structure. acs.org
| Computational Method | Application in Pentacene Research | Key Insights |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties (HOMO/LUMO), and vibrational spectra. acs.orgresearchgate.netresearchgate.net | Understanding substituent effects on electronic structure and stability. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. researchgate.netresearchgate.net | Correlation of molecular structure with optical properties. |
| Marcus Theory & Quantum Tunneling Models | Calculation of charge transport parameters and carrier mobilities. nih.gov | Elucidation of the relationship between molecular packing and charge transport efficiency. |
| Crystal Structure Prediction (CSP) | Prediction of stable crystal packing motifs. rsc.org | A priori evaluation of materials for desired solid-state structures. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Characterization of noncovalent intermolecular interactions. acs.org | Understanding the forces that drive molecular self-assembly. |
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Electronic and Optical Properties
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate prediction of the electronic structure of molecules. For pentacene derivatives, DFT is routinely used to calculate key parameters that govern their performance in electronic devices. One of the most critical parameters is the energy of the Highest Occupied Molecular Orbital (HOMO). Studies have suggested that tetraalkyl-substituted pentacenes possess appropriate HOMO levels to function as active materials in p-type organic field-effect transistors (OFETs). researchgate.netresearchgate.net DFT calculations can be benchmarked against experimental data, such as reversible redox potentials measured via electrochemistry, with results often showing satisfactory agreement. researchgate.net
Time-Dependent DFT (TDDFT) extends these capabilities to the study of excited states, allowing for the simulation of optical properties. For instance, the absorption spectra of pentacene derivatives can be simulated to understand how chemical modifications affect their interaction with light. researchgate.net Computational studies on variously substituted pentacenes show that the position and nature of functional groups significantly impact the electronic and optical characteristics. researchgate.net In one study, simulated absorption spectra for donor-acceptor substituted pentacenes revealed multiple absorption bands in the visible and ultraviolet regions, highlighting the tunability of these materials for optoelectronic applications. researchgate.net
Table 1: Representative Computational Methodologies for Pentacene Derivatives
| Computational Method | Predicted Property | Relevance |
|---|---|---|
| DFT (e.g., B3LYP, PBE0) | HOMO/LUMO energies, Redox potentials | Predicts charge injection barriers and air stability. researchgate.net |
| TDDFT (e.g., TD-B3LYP) | UV-Vis Absorption Spectra, Excitation Energies | Simulates optical response for applications in photovoltaics and photodetectors. researchgate.net |
Molecular Dynamics Simulations for Solid-State Arrangement Prediction
The arrangement of molecules in the solid state is a critical determinant of the charge transport properties of an organic semiconductor. Molecular Dynamics (MD) simulations offer a way to predict these arrangements and understand the dynamics of the crystal lattice. MD simulations of the solid state of certain substituted pentacenes have been used to infer that specific packing motifs, such as a high degree of π-π stacking, could lead to lower resistivity in the resulting material. researchgate.net
Computational Protocols for Prediction of Absolute Charge Mobility
Predicting the absolute charge mobility of a material is a complex task that requires a multiscale modeling approach. A widely used protocol combines several computational techniques to model the charge transport process as a series of "hops" between adjacent molecules, a picture that is appropriate for many organic semiconductors where intermolecular electronic coupling is relatively weak. momap.net.cn
This protocol involves:
Quantum Chemistry (QC) Calculations: DFT is used to calculate the properties of an individual molecule, most importantly the intramolecular reorganization energy (λ). This energy represents the geometric relaxation penalty a molecule pays upon gaining or losing a charge.
Electronic Coupling Calculations: The electronic coupling (also known as the transfer integral, V) between neighboring molecules is calculated. This term quantifies the ease with which a charge can move between two molecules and is highly sensitive to their relative distance and orientation. nih.gov
Kinetic Monte Carlo (KMC) Simulations: The reorganization energies and transfer integrals are used as inputs for KMC simulations on a model of the crystal lattice (which can be obtained from experiment or MD simulations). The KMC algorithm simulates the random walk of a charge carrier through the material, allowing for the calculation of its diffusion coefficient and, ultimately, its mobility. momap.net.cnacs.org
Recent advancements in this area incorporate machine learning (ML) models to accelerate the calculation of transfer integrals, allowing for the assessment of larger systems and longer timescales. acs.org These comprehensive protocols allow researchers to create energy-structure-function (ESF) maps, which correlate structural stability with predicted charge mobility to identify the most promising candidates for synthesis and device fabrication. nih.gov
Table 2: Key Parameters in Charge Mobility Computations
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Reorganization Energy (λ) | The energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its ion, and vice versa. nih.gov | DFT |
| Electronic Coupling (V) | Also known as the transfer integral, it measures the electronic interaction strength between adjacent molecules. nih.gov | DFT, Dimer Projection Methods |
Tuning Diradical Character via Non-Benzenoid Coupling Motifs in Pentacene Derivatives
The electronic properties of pentacene-based materials can be dramatically altered by covalently linking individual units. A 2023 study demonstrated that the diradical character—a measure of open-shell electronic structure—of pentacene dimers can be precisely tuned based on the nature of the chemical bridge connecting them. momap.net.cnacs.org
In this work, a sterically hindered pentacene derivative was synthesized and subjected to on-surface synthesis on a gold substrate (Au(111)). momap.net.cnacs.org This process led to the formation of various pentacene dimers fused through different non-benzenoid rings. The primary products were dimers linked via five-membered rings, while a minor product featured a four-membered cyclobutadiene (B73232) (CBD) ring as the linker. acs.orgworktribe.com
DFT calculations were instrumental in understanding the electronic structure of these novel dimers. momap.net.cn The key findings were:
Dimers linked via five-membered rings exhibited a reduced diradical character compared to the pentacene monomer. worktribe.com
In stark contrast, the dimer linked by the four-membered CBD ring showed a significantly increased diradical character. acs.org
This difference was attributed to the antiaromaticity of the cyclobutadiene motif, which plays a decisive role in shifting the frontier molecular orbitals. momap.net.cn The study found that the HOMO-LUMO gap of the CBD-linked dimer was dramatically reduced compared to the monomer, and its natural orbital occupation numbers shifted significantly towards a pure diradical state (where the HOMO is singly occupied and the LUMO is singly occupied). acs.org These findings offer a clear design principle: the use of antiaromatic, non-benzenoid coupling motifs is an effective strategy for engineering a strong diradical character in polyaromatic hydrocarbon materials. momap.net.cnacs.org
Table 3: Calculated Electronic Properties of a Pentacene Monomer and its Dimers
| Compound | Coupling Motif | HOMO-LUMO Gap (Calculated) | Natural Orbital Occupancy (HONO / LUNO) | Diradical Character |
|---|---|---|---|---|
| Monomer | N/A | 2.25 eV | 1.91 / 0.09 | Low |
| Dimer 3 | Five-membered ring | 1.45 eV | 1.96 / 0.04 | Reduced |
(Data adapted from a study on sterically demanded pentacene derivatives. HONO: Highest Occupied Natural Orbital; LUNO: Lowest Unoccupied Natural Orbital. A perfect closed-shell molecule has occupancies of 2.0/0.0, while a perfect diradical has occupancies of 1.0/1.0). acs.orgworktribe.com
Applications and Future Research Directions
Role of 2,3,9,10-Tetrapropylpentacene in Organic Field-Effect Transistors (OFETs)
Pentacene (B32325) and its derivatives are cornerstone materials in the field of organic electronics, particularly for their application as the active layer in organic field-effect transistors (OFETs). acs.orgacs.org This is largely due to their potential for high charge carrier mobility. acs.org Unsubstituted pentacene, while demonstrating high performance, suffers from practical limitations such as poor solubility in common organic solvents and instability in the presence of air and light. acs.orgnih.govmdpi.com These drawbacks hinder its processability, often necessitating the use of expensive vacuum deposition techniques for device fabrication. nih.govmdpi.com
To overcome these challenges, researchers have focused on the functionalization of the pentacene core. ntnu.no Introducing substituents, such as alkyl groups at the 2, 3, 9, and 10 positions, can significantly alter the molecule's properties. For instance, the substitution of methyl groups at these positions in 2,3,9,10-tetramethylpentacene (B14238025) has been shown to yield high charge-transport mobility. researchgate.net While direct data for this compound is limited in the provided results, the principles derived from similarly substituted pentacenes are applicable. The introduction of propyl groups is a strategy aimed at improving solubility and modifying the solid-state packing, which is a critical factor for efficient charge transport in OFETs. acs.orgacs.org
The performance of an OFET is characterized by several key parameters, including the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage. nih.gov For example, a field-effect mobility of 0.245 cm²/V·s and an on/off ratio of 10⁶ were observed for 2,3-dimethyltetracene deposited at 80 °C, highlighting the potential of alkyl-substituted acenes. researchgate.net Similarly, OFETs based on 2,3-dimethylpentacene have demonstrated mobilities of 0.134 cm²/V·s with a high on/off ratio of 10⁸. researchgate.net These findings suggest that this compound could also exhibit promising semiconductor characteristics suitable for OFET applications. The alkyl side chains can influence the intermolecular π-π stacking, which is crucial for charge hopping between molecules. rsc.orgresearchgate.net Proper engineering of these side chains can disrupt the unfavorable herringbone packing of unsubstituted pentacene, promoting a more favorable face-to-face arrangement of the aromatic cores. rsc.org
Table 1: Performance of Selected Alkyl-Substituted Acene-Based OFETs
| Compound | Substrate Deposition Temperature (°C) | Field-Effect Mobility (cm²/V·s) | On/Off Ratio |
| 2,3-Dimethyltetracene | 80 | 0.245 | 10⁶ |
| 2,3-Dimethylpentacene | 25 | 0.134 | 10⁸ |
| 2,3,9,10-Tetramethylpentacene | 85 | 0.31 | - |
Data sourced from studies on related alkyl-substituted acenes, providing a predictive basis for this compound. researchgate.net
Potential for Integration into Other Organic Electronic Devices
The favorable electronic properties that make this compound a candidate for OFETs also suggest its potential for use in a broader range of organic electronic devices. nih.gov These include organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. nih.goveuropean-mrs.com
In the context of organic photovoltaics (OPVs) , or solar cells, pentacene derivatives can function as the electron-donating material in the active layer. rsc.orgspiedigitallibrary.org The efficiency of an OPV is dependent on factors like light absorption, charge generation, and charge transport to the electrodes. The introduction of substituents can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the pentacene core, which is critical for optimizing the open-circuit voltage and ensuring efficient charge transfer to an acceptor material, such as a fullerene derivative. rsc.orgresearchgate.net For instance, functionalized pentacenes have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating that strategic molecular engineering can lead to improved device efficiencies. rsc.orgspiedigitallibrary.org The enhanced solubility imparted by propyl groups would be particularly advantageous for fabricating solution-processed bulk-heterojunction solar cells, which is a cost-effective manufacturing method. nih.gov
For organic light-emitting diodes (OLEDs) , pentacene derivatives have been explored for their luminescent properties. nih.gov While pentacene itself is more known for its charge transport capabilities, functionalization can alter its photophysical characteristics. For example, pentacene derivatives featuring fluorene (B118485) or carbazole (B46965) groups have been synthesized and their luminescent properties investigated. nih.gov Similarly, naphthyl-substituted pentacenes have been used in OLEDs, exhibiting electroluminescence in the red region of the spectrum. nih.gov The specific impact of tetrapropyl substitution on the electroluminescent properties would require further investigation, but it opens an avenue for developing new solution-processable emissive materials.
The sensitivity of pentacene's electronic properties to its environment also makes it a candidate for chemical sensors . nih.gov Changes in the conductivity or other electrical characteristics of a pentacene-based device upon exposure to specific analytes can be used as a sensing mechanism. The processability and stability enhancements offered by alkyl substitution could lead to more robust and practical sensor devices.
Strategies for Enhanced Environmental Stability and Processability in Pentacene Derivatives through Substitution
A primary driver for the chemical modification of pentacene is the need to improve its environmental stability and solution processability. acs.orgmdpi.com Unsubstituted pentacene is susceptible to degradation, particularly photo-oxidation in the presence of light and air, which limits the operational lifetime of devices. acs.orggoogle.com Furthermore, its poor solubility makes it difficult to use in low-cost, large-area solution-based fabrication techniques like printing. nih.govmdpi.com
Peripheral substitution, such as the introduction of propyl groups at the 2,3,9,10-positions, is a key strategy to address these issues.
Enhanced Stability: The stability of pentacene derivatives is closely linked to their electronic structure, particularly the energy of the HOMO level. rsc.orgrsc.org The photo-oxidation process is a significant degradation pathway for pentacene. google.com Introducing substituents can modulate the electronic properties and provide steric hindrance to protect the reactive pentacene core. researchgate.net For example, attaching electron-withdrawing groups like fluorine has been shown to lower the HOMO energy level, which correlates with increased stability against photodegradation. rsc.orgrsc.org While alkyl groups like propyl are electron-donating, which might slightly raise the HOMO level, the steric bulk they provide can physically shield the aromatic core from oxygen and other reactive species. researchgate.net This "covalent jacketing" or steric shielding is an effective strategy for enhancing the persistence of pentacenes. researchgate.net Combining electronic effects with steric protection can yield highly stable pentacene derivatives. researchgate.net
Improved Processability: The introduction of alkyl chains, like the propyl groups in this compound, significantly enhances the solubility of the molecule in common organic solvents. acs.orgacs.org This improved solubility is crucial for enabling solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll manufacturing, which are essential for producing low-cost and flexible electronics. ntnu.no For example, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) is a well-known derivative that is both stable and highly soluble, allowing for easy purification and deposition from solution. nih.govmdpi.com The alkyl substituents disrupt the strong intermolecular forces that cause the low solubility of the parent pentacene, making it compatible with a wider range of solvents and processing conditions. rsc.org
Table 2: Effects of Substitution on Pentacene Properties
| Property | Unsubstituted Pentacene | Peripherally Substituted Pentacene (e.g., with Propyl Groups) |
| Solubility | Poor in common organic solvents acs.orgnih.gov | Significantly enhanced acs.orgacs.org |
| Processability | Primarily vapor deposition nih.govmdpi.com | Solution-processable (e.g., spin-coating, printing) ntnu.no |
| Environmental Stability | Prone to photo-oxidation acs.orggoogle.com | Can be enhanced through steric shielding and electronic tuning rsc.orgresearchgate.net |
| Solid-State Packing | Herringbone structure acs.orgrsc.org | Can be tuned to promote favorable π-stacking rsc.orgresearchgate.net |
Future Directions in Synthetic Design and Material Engineering for Peripherally Substituted Pentacenes
The field of peripherally substituted pentacenes continues to evolve, with ongoing research focused on designing new materials with tailored properties for specific applications. Future synthetic and material engineering efforts are likely to concentrate on several key areas.
One promising direction is the exploration of asymmetrical substitution patterns . While symmetrical derivatives like this compound offer a systematic way to study structure-property relationships, unsymmetrical molecules can exhibit unique properties, such as permanent dipole moments, which can influence their self-assembly and device performance. ntnu.no Synthesizing pentacenes with different substituents on the terminal rings could lead to materials with novel electronic and packing characteristics.
Another area of active research is the introduction of a wider variety of functional groups beyond simple alkyl chains. nih.gov This includes incorporating electron-withdrawing groups (like fluorine or cyano groups) to enhance n-type behavior and stability, or attaching moieties that can induce specific intermolecular interactions, such as hydrogen bonding or halogen bonding, to gain precise control over solid-state packing. rsc.orgnih.gov The synthesis of pentacenes functionalized with chromophores or other electronically active units could lead to multifunctional materials for applications in photonics and sensing. nih.gov
Furthermore, the development of more efficient and versatile synthetic methodologies is crucial. nih.gov This includes creating new routes to access complex substitution patterns and developing methods that are scalable for the production of larger quantities of high-purity materials. The ability to create larger acenes, such as hexacenes and heptacenes, with enhanced stability through peripheral functionalization is also a significant goal, as these materials are predicted to have even better semiconducting properties. nih.gov
Finally, a deeper understanding of the relationship between molecular structure, processing conditions, thin-film morphology, and device performance is essential. rsc.org Future work will involve a close feedback loop between synthetic chemists, materials scientists, and device engineers. Advanced characterization techniques and computational modeling will play a critical role in predicting the properties of new pentacene derivatives and guiding the design of the next generation of high-performance organic electronic materials. acs.org
Q & A
Q. What are the common synthetic routes for preparing 2,3,9,10-tetraalkylpentacene derivatives, and how can these be adapted for tetrapropyl substitution?
Methodological Answer: The synthesis of tetraalkylpentacenes typically involves functionalizing pentacene precursors via alkylation or cyclocondensation reactions. For example:
- Oxidation of alkyl-substituted precursors : The tetramethyl derivative (2,3,9,10-tetramethylpentacene) can be oxidized to tetracarboxylic acids using potassium permanganate, followed by thermal dehydration to form dianhydrides . Adapting this for propyl groups would require optimizing reaction conditions (e.g., temperature, oxidant strength) to accommodate bulkier substituents.
- Cyclocondensation reactions : Hexazapentacene derivatives are synthesized via cyclocondensation between tetraamines and 1,2-diketones . For tetrapropylpentacene, substituting diketones with propyl-functionalized analogs could yield the target compound, though steric hindrance may require longer reaction times or higher temperatures.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of tetraalkyl-substituted pentacenes?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and cis/trans isomerism. For example, distinct proton environments in tetramethylpentacene were identified via H NMR (e.g., signals at δ 2.07–2.21 ppm for methyl groups) .
- Infrared (IR) Spectroscopy : Sharp IR peaks can confirm functional groups like anhydrides or carboxylic acids .
- High-Resolution Mass Spectrometry (HRMS) : Essential for molecular weight validation, as demonstrated for dioxapentacene derivatives .
- Elemental Analysis : Used to confirm stoichiometry (e.g., C 71.3% vs. calc. 72.4% in a fluorinated analog) .
Advanced Research Questions
Q. How do alkyl chain length and substitution patterns (e.g., propyl vs. methyl) influence the electronic properties and solid-state packing of tetraalkylpentacenes?
Methodological Answer:
- Electronic Effects : Fluorinated analogs (e.g., 2,3,9,10-tetrafluoropentacene) exhibit increased HOMO-LUMO gaps due to electron-withdrawing substituents raising oxidation potentials by ~0.18 V . Propyl groups, being electron-donating, may lower the gap but require DFT calculations to quantify.
- Solid-State Packing : Bulky substituents like propyl can disrupt π-π stacking, leading to herringbone motifs (observed in fluorinated derivatives) . X-ray absorption spectroscopy (NEXAFS) and X-ray photoelectron spectroscopy (XPS) are critical for probing interfacial electronic structure and morphology .
Q. What computational methods are used to predict the electronic structure of tetraalkylpentacenes, and how do they correlate with experimental observations?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate bandgaps, as seen in hexazapentacenes where experimental (2.25–2.55 eV) and computational (2.15–2.41 eV) values closely align . For tetrapropylpentacene, DFT could predict charge distribution and orbital energies, guiding synthetic efforts.
- Retro-Diels-Alder Reaction Modeling : Linear correlations between substituent constants (σp) and reaction barriers help predict yields for electron-poor derivatives .
Q. What strategies can resolve discrepancies between experimental and computational data in the characterization of tetraalkylpentacenes?
Methodological Answer:
- Benchmarking : Compare experimental bandgaps (from cyclic voltammetry or UV-vis) with DFT-predicted values. Adjust computational parameters (e.g., basis sets, exchange-correlation functionals) to minimize deviations .
- Morphological Analysis : Use atomic force microscopy (AFM) or X-ray standing-wave studies to correlate molecular distortions (e.g., surface-induced bending in fluorinated pentacenes) with electronic discrepancies .
Q. How does the introduction of bulky alkyl groups (e.g., propyl) affect thin-film morphology and charge transport properties in organic electronic devices?
Methodological Answer:
- Morphology : Bulky groups like propyl may induce nanorod formation (observed in tetrafluoropentacene on Au(110)), reducing grain boundaries and enhancing charge mobility .
- Charge Transport : Alkyl chains can act as insulators, but optimized packing (e.g., short F-F contacts in fluorinated analogs) may facilitate intermolecular charge transfer . Device testing (e.g., organic field-effect transistors) is recommended to quantify mobility.
Notes
- Avoided unreliable sources per guidelines; all references are from peer-reviewed studies.
- Methodologies for tetrapropylpentacene are inferred from analogous compounds (methyl, fluorinated derivatives).
- Experimental validation is recommended to confirm extrapolated properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
